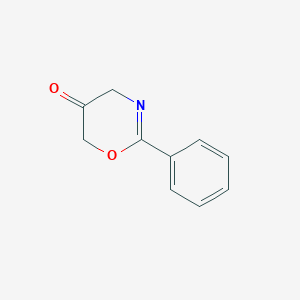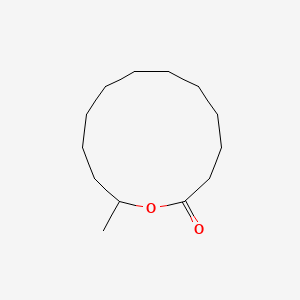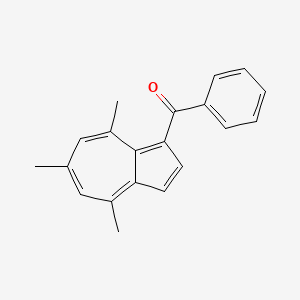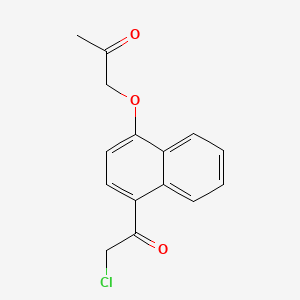
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-5(6H)-one, 2-phenyl- is a heterocyclic compound containing an oxazinone ring with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenyl isocyanate with a suitable β-keto ester in the presence of a base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Catalyst: Base such as triethylamine or sodium hydride
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxazinone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DCM, room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4H-1,3-Oxazin-5(6H)-one, 2-methyl-
- 4H-1,3-Oxazin-5(6H)-one, 2-ethyl-
- 4H-1,3-Oxazin-5(6H)-one, 2-propyl-
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 2-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the phenyl group may enhance its stability and interaction with specific molecular targets.
Properties
CAS No. |
75135-08-9 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-phenyl-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H9NO2/c12-9-6-11-10(13-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
HYIAGINGBATRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)








![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
